2,4-Dicyclopropylbenzaldehyde
Overview
Description
2,4-Dicyclopropylbenzaldehyde is an organic compound with the molecular formula C13H14O and a molar mass of 186.25 g/mol . It is characterized by the presence of two cyclopropyl groups attached to a benzaldehyde core. This compound is typically found as a white crystalline powder.
Preparation Methods
The synthesis of 2,4-Dicyclopropylbenzaldehyde can be achieved through various methods. One common synthetic route involves the reaction of aryl halides with cyclopropylboronic acid in the presence of potassium phosphate and a catalyst such as IIe. The reaction is carried out in toluene and water at 100°C under a nitrogen atmosphere . Another method involves the use of aluminum hemiaminal intermediates, which protect the latent aldehyde and allow for subsequent cross-coupling with organometallic reagents .
Chemical Reactions Analysis
2,4-Dicyclopropylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzaldehydes .
Scientific Research Applications
2,4-Dicyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-Dicyclopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2,4-Dicyclopropylbenzaldehyde can be compared with other similar compounds, such as 2,4-dichlorobenzaldehyde and 2,4-dimethylbenzaldehyde. While these compounds share a benzaldehyde core, their substituents differ, leading to variations in their chemical properties and reactivity. For example, 2,4-dichlorobenzaldehyde contains chlorine atoms, which can influence its electron density and reactivity compared to the cyclopropyl groups in this compound .
Properties
IUPAC Name |
2,4-dicyclopropylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYLTPYTXRBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697078 | |
Record name | 2,4-Dicyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-99-1 | |
Record name | 2,4-Dicyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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